molecular formula C10H13ClN2O4 B1422475 2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride CAS No. 1258651-86-3

2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride

Cat. No.: B1422475
CAS No.: 1258651-86-3
M. Wt: 260.67 g/mol
InChI Key: PKODAZYIWPNGTR-UHFFFAOYSA-N
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Description

2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride is a versatile compound used in various scientific research fields. Its unique structural properties make it valuable in drug discovery, medicinal chemistry, and chemical biology. The compound has a molecular formula of C10H13ClN2O4 and a molecular weight of 260.68 g/mol .

Preparation Methods

The synthesis of 2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the reaction of furan-3-carboxylic acid with piperazine in the presence of a suitable coupling agent. The reaction conditions typically involve a solvent such as dichloromethane and a base like triethylamine. The product is then purified and converted to its hydrochloride salt form .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It plays a role in drug discovery and development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid: The non-hydrochloride form of the compound, which has similar properties but different solubility and stability characteristics.

    Methyl (3-oxopiperazin-2-yl)acetate: A related compound with a different functional group, used in similar research applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-[(3-oxopiperazin-1-yl)methyl]furan-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.ClH/c13-9-6-12(3-2-11-9)5-8-7(10(14)15)1-4-16-8;/h1,4H,2-3,5-6H2,(H,11,13)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKODAZYIWPNGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=C(C=CO2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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